Scabronine B is a naturally occurring diterpenoid compound derived from the Sarcodon genus of mushrooms, particularly Sarcodon scabrosus. It belongs to a class of compounds known for their neurotrophic activities, which promote the growth and differentiation of neurons. Scabronine B, along with other scabronines, has garnered attention in pharmacological research due to its potential therapeutic applications.
Scabronine B was first isolated from the fruiting bodies of Sarcodon scabrosus, a mushroom known for its unique chemical constituents. The compound has been studied for its biological activities, particularly its effects on nerve growth factor production and other neurotrophic factors.
Scabronine B is classified as a cyathane diterpenoid. This classification is based on its structural features, which include a complex tricyclic ring system typical of many natural products derived from terpenes.
The total synthesis of Scabronine B has been achieved through various synthetic routes, typically involving multiple steps that include functional group transformations and stereoselective reactions. The first enantioselective total synthesis was reported in 2013, utilizing a biogenesis-inspired strategy that involved constructing the unique bridged hemiacetal structure characteristic of scabronines.
The synthesis often begins with known precursors that undergo several transformations:
The molecular structure of Scabronine B features a complex arrangement of carbon atoms forming a polycyclic framework. It can be represented as follows:
The compound exhibits several functional groups, including hydroxyl groups and ethers, which contribute to its biological activity.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of Scabronine B. For instance:
Scabronine B participates in various chemical reactions that can modify its structure or enhance its biological activity:
The synthetic pathways often involve protecting group strategies to selectively modify certain functional groups while preserving others during multi-step syntheses. These techniques are crucial for achieving high selectivity and yield in the final product.
Scabronine B is believed to exert its biological effects through interactions with specific receptors involved in neuronal growth and differentiation. The compound stimulates the production of neurotrophic factors, which are critical for neuronal survival and function.
Research indicates that Scabronine B may enhance nerve growth factor signaling pathways, leading to increased neurite outgrowth in cultured neuronal cells. This action suggests potential applications in neurodegenerative diseases where neurotrophic support is beneficial.
Scabronine B has significant potential in pharmacological research due to its neurotrophic properties. Its applications include:
Scabronine B is a diterpenoid natural product belonging to the cyathane structural class, characterized by a signature 5-6-7 tricyclic core framework. Its molecular formula is C₃₄H₃₈O₇, with a molecular weight of 558.7 g/mol [1] [4]. The IUPAC name, (3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid, reflects its stereochemical complexity [1].
Table 1: Fundamental Chemical Properties of Scabronine B
Property | Value |
---|---|
Molecular Formula | C₃₄H₃₈O₇ |
Molecular Weight | 558.7 g/mol |
IUPAC Name | (3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid |
Classification | Cyathane diterpenoid |
Key Functional Groups | Benzoyl esters, hydroxyl, carboxylic acid |
Structurally, Scabronine B contains several critical moieties:
Its stereochemistry—defined by five chiral centers—and the fused ring system create significant three-dimensional complexity. This architecture underpins its biological interactions, particularly its affinity for neuronal signaling proteins [1] [4]. Chemically, it is classified under prenol lipids (diterpenoids) and shares biosynthetic origins with other fungal meroterpenoids derived from farnesyl diphosphate and polyketide precursors [4].
Scabronine B was first isolated in the late 1990s from fruiting bodies of the basidiomycete fungi Sarcodon scabrosus (now Hydnellum scabrosum), a bitter mushroom traditionally used in Japanese folk medicine [1] [5]. Its discovery emerged from bioactivity-guided fractionation studies targeting neurite outgrowth-promoting compounds. Early isolation protocols involved:
Table 2: Key Diterpenoids from Sarcodon scabrosus
Compound | Core Structure | Neurotrophic Activity |
---|---|---|
Scabronine B | 5-6-7 tricyclic | Moderate NGF synthesis induction |
Scabronine A | 5-6-7 tricyclic | Strong neurite outgrowth promotion |
Scabronine G | 5-6-7 tricyclic | Potent NGF/BDNF secretion enhancement |
The scabronine family (A–M) represents a structurally related group of diterpenoids, with Scabronine B identified as the fourth member in this series [1]. Historically, Sarcodon species were employed in Asian traditional medicine for unspecified "tonic" effects, though the bioactive constituents were undocumented until modern chromatographic and spectroscopic techniques (e.g., 2D NMR, HRMS) enabled their characterization [2] [9]. The compound’s initial structural elucidation was published in 1998, with subsequent revisions to its stereochemistry in 2025 [1].
Scabronine B holds research significance for its role in modulating neurotrophic factor pathways—critical regulators of neuronal survival, plasticity, and repair. Though less potent than its analog Scabronine G methyl ester (SG-ME), it stimulates the secretion of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) from human astrocytoma cells (1321N1) at 100 μM concentrations [3] [5]. Mechanistic studies indicate this occurs via:
Table 3: Neurotrophic Effects of Scabronine B and Related Compounds
Activity | Scabronine B | Scabronine G-ME | Test System |
---|---|---|---|
NGF secretion induction | Moderate | Strong | 1321N1 astrocytoma |
BDNF upregulation | Moderate | Strong | 1321N1 astrocytoma |
Neurite outgrowth promotion | Indirect (via glia) | Direct | PC-12 cells |
In vivo memory deficit reversal | Not tested | Yes | OBX mice model |
In vitro, conditioned medium from Scabronine B-treated astrocytes induces neurite outgrowth in PC-12 cells (a model of neuronal differentiation) [5]. While direct in vivo data for Scabronine B is limited, structural analogs like SG-ME reverse memory deficits in olfactory bulbectomized (OBX) mice by:
These effects position Scabronine B as a template for developing neuroprotective agents targeting neurodegenerative diseases (e.g., Alzheimer’s) where neurotrophic support is compromised [5] . Current research gaps include its blood-brain barrier permeability and exact binding targets—areas under investigation via structure-activity relationship (SAR) studies of synthetic derivatives [3] [7]. Future directions emphasize total synthesis (enabled by recent advances in cycloheptane ring construction) [7] and biosynthetic gene cluster mining to improve yield and structural diversification [1] [9].
Concluding Remarks
Scabronine B exemplifies how structurally intricate fungal metabolites provide novel pharmacophores for neuropharmacology. Its discovery underscores the value of ethnomycological knowledge in bioprospecting, while its mechanism highlights the therapeutic potential of modulating endogenous neurotrophic systems. As synthetic and genomic technologies advance, this diterpenoid may catalyze new approaches to treating neurodegeneration.
Appendix: Natural Diterpenoids Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7